![molecular formula C17H23F3N2O3 B13782077 tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, an amino group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a piperidine derivative with a trifluoromethoxy-substituted aromatic amine under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of protective groups and purification steps, such as recrystallization or chromatography, is also common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Conditions may include the use of a strong base, such as sodium hydride (NaH), and a suitable solvent, such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of piperidine derivatives with biological targets. Its trifluoromethoxy group can enhance the compound’s stability and bioavailability, making it useful in various assays and experiments.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests that it could interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as receptors or enzymes. The amino group can form hydrogen bonds with target molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable in various applications compared to similar compounds.
Properties
Molecular Formula |
C17H23F3N2O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-6-11(7-9-22)13-10-12(4-5-14(13)21)24-17(18,19)20/h4-5,10-11H,6-9,21H2,1-3H3 |
InChI Key |
XOANFCPOSMHVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)OC(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



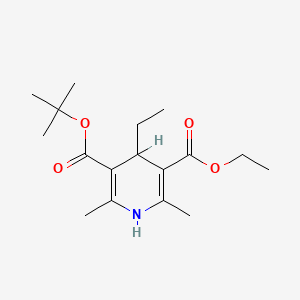
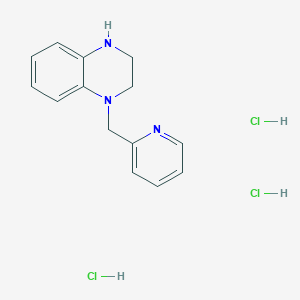

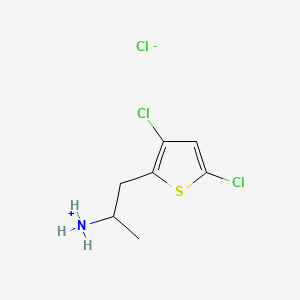
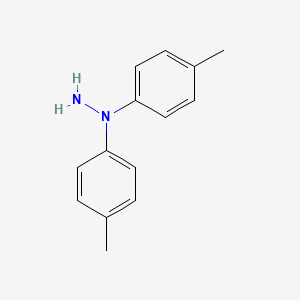
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
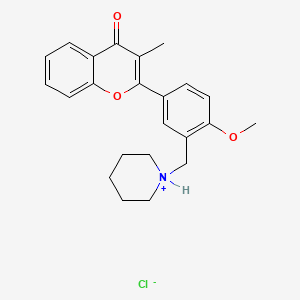

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

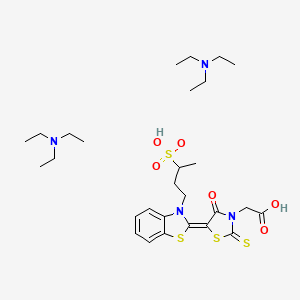
![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
